molecular formula C17H22Cl2N2O4 B7898287 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B7898287
M. Wt: 389.3 g/mol
InChI Key: GWICZKQCHYBOQA-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a strategically important piperazine-carboxylic acid derivative recognized in pharmaceutical research as a key synthetic intermediate in the production of Sildenafil. Its primary research application lies in the realm of analytical chemistry and pharmaceutical quality control, where it serves as a high-purity reference standard for the identification and quantification of process-related impurities. Researchers utilize this compound in chromatographic methods, such as HPLC and LC-MS, to monitor the synthesis pathway of Sildenafil, ensuring the absence of this intermediate in the final Active Pharmaceutical Ingredient (API) and thus guaranteeing product purity and compliance with regulatory standards. The molecule's structure, featuring a protected carboxylic acid and a dichlorobenzyl-substituted piperazine ring, represents a crucial fragment in the complex assembly of the Sildenafil molecule, which is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Studies focusing on the metabolic pathways of Sildenafil may also employ this compound to investigate potential degradation products or biotransformation routes. By providing this specific intermediate, we support critical research and development activities aimed at optimizing synthetic processes, validating analytical techniques, and maintaining the highest standards in pharmaceutical manufacturing.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-8-7-20(14(10-21)15(22)23)9-11-12(18)5-4-6-13(11)19/h4-6,14H,7-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICZKQCHYBOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine-2-Carboxylic Acid Core

The piperazine ring forms the structural backbone of the target compound. A widely adopted method involves cyclization reactions between diamines and dihalides or diesters. For instance, 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester was synthesized via refluxing a solution of N,N-dibenzyl-ethane-1,2-diamine and 2,3-dibromo-propionic acid methyl ester in toluene with triethylamine, yielding 84.8% . This reaction proceeds through nucleophilic substitution, where the diamine attacks the α-carbon of the dibromo ester, followed by cyclization.

ReactantsConditionsYield
N,N-dibenzyl-ethane-1,2-diamine + 2,3-dibromo-propionic acid methyl esterToluene, triethylamine, reflux84.8%

Alternative approaches utilize enzymatic resolution to obtain enantiomerically pure piperazine-2-carboxylic acid. For example, racemic piperazine-2-carboxamide was treated with Flavourzyme® 1000 L at room temperature for 22 hours, followed by acidification with HCl to precipitate the (S)-enantiomer .

Alkylating AgentConditionsYield
(2,6-Dichlorophenyl)methyl chlorideDichloromethane, 0–5°C, NaOH92.6%

The reaction requires precise temperature control to minimize side reactions, such as over-alkylation or hydrolysis of sensitive functional groups.

Protection of the Piperazine Nitrogen with a tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced to protect the secondary amine during subsequent reactions. A standard protocol involves treating the piperazine derivative with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions. For instance, in a related synthesis, 4-nitrobenzyl chloroformate was used to protect amines at 0–5°C, yielding 93% .

Protecting AgentConditionsYield
Boc₂ODichloromethane, triethylamine, 0°C93%

The Boc group’s stability under acidic and basic conditions ensures compatibility with downstream transformations.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves hydrolyzing the methyl ester to the carboxylic acid. This is typically achieved using aqueous hydrochloric acid or sulfuric acid. In one example, a piperazine-2-carboxylic acid ester was treated with 6N HCl at 0°C, precipitating the acid in 80% yield .

Hydrolysis AgentConditionsYield
6N HCl0°C, 1 hour80%

Alternative methods employ enzymatic hydrolysis, though these are less common for sterically hindered esters.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing the target compound:

StepMethodYieldAdvantagesLimitations
Piperazine formationCyclization of diamine + dibromo ester84.8% High yield, scalableRequires toxic dihalides
Alkylation(2,6-Dichlorophenyl)methyl chloride92.6% Selective for secondary aminesSensitive to temperature
Boc protectionBoc₂O in CH₂Cl₂93% Mild conditions, high efficiencyCost of Boc reagents
Ester hydrolysis6N HCl80% Rapid reactionRequires careful pH control

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structure

The compound features a piperazine core substituted with a dichlorophenyl group and a tert-butoxycarbonyl (Boc) moiety. Its structural formula can be represented as follows:

C15H20Cl2N2O3\text{C}_{15}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_3

Physical Properties

  • Molecular Weight : 335.24 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under standard laboratory conditions but sensitive to moisture.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine exhibit anticancer properties. Compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research has demonstrated that piperazine derivatives can modulate signaling pathways involved in cancer progression .

Antimicrobial Properties

Piperazine compounds have also been investigated for their antimicrobial activity. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have reported that such compounds exhibit significant activity against Gram-positive and Gram-negative bacteria .

Neuropharmacology

Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity .

Synthesis of Novel Compounds

The synthesis of this compound involves various methods, including:

  • Boc Protection : The Boc group is commonly used to protect amines during synthesis.
  • Substitution Reactions : The introduction of the dichlorophenyl group can be achieved through electrophilic aromatic substitution reactions.

These synthetic strategies allow chemists to create a library of related compounds for further biological evaluation.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of piperazine derivatives, including those similar to the target compound. The researchers synthesized a series of compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another research paper focused on the antimicrobial properties of piperazine-based compounds. The study tested several derivatives against a panel of bacteria and fungi. Results showed that compounds with similar structural features to the target molecule had significant inhibitory effects on bacterial growth, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of the target compound with analogous piperazine derivatives from the provided evidence:

Compound Name Key Substituents/Features Functional Implications References
1-[(2,6-Dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid 2,6-Dichlorophenylmethyl; Boc; carboxylic acid Balanced lipophilicity/hydrophilicity; potential for broad-spectrum bioactivity
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Ethyl carboxylate; diphenylpiperidinone; ketone Enhanced rigidity; potential protease inhibition due to ketone and aromatic stacking
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole; methoxyphenyl Electron-rich heterocycle; possible antimicrobial or antiviral activity
1-[2-[(4-Chlorophenyl)-phenylmethyl]sulfanylethyl]-4-pyridin-2-ylpiperazine; oxalic acid Sulfanylethyl; pyridyl; oxalic acid salt Improved crystallinity; potential CNS targeting via pyridyl and sulfur interactions

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines halogenated aromatic and carboxylic acid groups, distinguishing it from ethyl carboxylate derivatives (e.g., ) or thiadiazole-containing analogs (e.g., ).
  • Boc vs. Ethyl Carboxylate : The Boc group in the target compound offers better stability under acidic conditions compared to ethyl esters, which are prone to hydrolysis .

Pharmacokinetic Implications: The carboxylic acid in the target compound enhances water solubility relative to neutral analogs like the sulfanylethyl-pyridyl derivative (logP likely lower by ~1–2 units) . Dichlorophenyl vs. Diphenylpiperidinone: The dichlorophenyl group may reduce metabolic oxidation compared to diphenylpiperidinone, which contains a labile ketone .

  • Thiadiazole-piperazines (e.g., ) are associated with antimicrobial activity.
  • Sulfanylethyl-pyridyl derivatives (e.g., ) may target neurological receptors due to sulfur and pyridine motifs.

Research Findings and Limitations

  • Synthetic Challenges : The Boc-protected piperazine in the target compound requires careful deprotection strategies to avoid side reactions, unlike simpler ethyl carboxylates .
  • Lack of Direct Data: No experimental data (e.g., IC50, solubility, stability) for the target compound is available in the provided references. Comparisons are extrapolated from structural analogs.
  • Therapeutic Potential: The dichlorophenyl and carboxylic acid groups suggest possible kinase or protease inhibition, but further studies are needed to validate this .

Biological Activity

The compound 1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid , also known as LY3154207, is a piperazine derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
  • Molecular Weight : 363.25 g/mol
  • Dopamine D1 Receptor Modulation :
    • LY3154207 acts as a positive allosteric modulator (PAM) of the human dopamine D1 receptor. This modulation enhances the receptor's activity without directly activating it, which can lead to improved dopaminergic signaling in the brain. It has been shown to have minimal allosteric agonist activity, making it a selective enhancer of D1 receptor function .
  • Inhibition of Telomerase Activity :
    • Preliminary studies indicate that related compounds exhibit telomerase inhibitory activity, which is crucial in cancer biology as telomerase plays a role in cellular immortality . The specific IC50 for such activities has been reported at approximately 8.17 μM.

Anticancer Activity

Research has demonstrated that compounds similar to LY3154207 possess significant anticancer properties. For instance:

  • In Vitro Studies : In human cancer cell lines (e.g., HepG2), compounds showed IC50 values around 6.5 μM, comparable to cisplatin, indicating potent antiproliferative effects .

Pain Management

The compound's interaction with the endocannabinoid system through FAAH inhibition suggests potential applications in pain management:

  • Analgesic Effects : Studies on FAAH inhibitors indicate that they can reduce pain responses in animal models, suggesting that LY3154207 may have similar analgesic properties .

Case Studies and Experimental Findings

A selection of studies highlights the biological activities associated with this compound:

Study ReferenceBiological ActivityFindings
Dopamine D1 ModulationEnhances receptor activity with minimal agonist effects
Telomerase InhibitionIC50 = 8.17 μM; significant in cancer cell lines
Analgesic PotentialReduces tactile allodynia and hyperalgesia in rat models

Q & A

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Methodological Answer :
  • Ecotoxicity Testing : Perform acute toxicity assays (e.g., Daphnia magna LC50) and biodegradability studies (OECD 301F) .
  • Soil Adsorption Studies : Measure Koc (organic carbon partition coefficient) to predict mobility in groundwater. High Koc (>1000) indicates low leaching risk .

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